(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide
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Description
Scientific Research Applications
Synthesis and Potassium Channel Activity
- Bioisosteric Replacement Studies: N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide, identified through bioisosteric replacement studies, demonstrated significant KCNQ2 opener activity, useful in electrophysiology studies and reducing neuronal hyperexcitability in rat hippocampal slices (Wu et al., 2004).
Synthesis and Characterization for Chiral Stationary Phases
- Chiral Stationary Phase Synthesis: Enantiopure acrylamide derivatives were synthesized and utilized to create new chiral stationary phases (CSPs) for chromatography. These CSPs showed improved chromatographic performance and enantioselectivity for some amino acids (Tian et al., 2010).
Structure-Activity Relationship in Potassium Channel Openers
- Structure-Activity Relationship (SAR): SAR studies of acrylamides including (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide revealed the pharmacophore includes the (S) absolute configuration at the (1-phenyl)ethyl moiety and the alpha,beta-unsaturated acrylamide functionality (Wu et al., 2004).
Synthesis for Biological Activity Studies
- Biological Activity of Derivatives: The synthesis of a related compound, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, demonstrated significant inhibition on the proliferation of cancer cell lines (Lu et al., 2017).
Antimicrobial Activity Studies
- Antimicrobial Properties: Novel benzoxazole derivatives containing (E)-3-(benzo[d][1,3]dioxol-5-yl) structures showed broad-spectrum antimicrobial activity against Candida species and various bacteria (Temiz‐Arpacı et al., 2005).
Antioxidant and Anti-Aggregation Properties
- Antioxidant and Anti-Aggregation: Compounds derived from (E)-N-benzyl-N-[2-(benzylamino)-2-oxoethyl]-3-(aryl)acrylamides displayed potent antioxidant properties and strong Aβ1-40 self-aggregation inhibition, highlighting their potential in Alzheimer's disease research (Benchekroun et al., 2019).
Applications in Polymer Synthesis
- Polymer Synthesis: Oxazoline functionalized vinyl monomers, including N-[4-(4′,5′-dihydrooxazol-2-yl)phenyl]acrylamide, were synthesized and polymerized, offering possibilities for further modification in cationic ring opening polymerization processes (Fischer & Ritter, 2000).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-21(8-4-16-3-7-19-20(13-16)29-15-28-19)23-18-5-1-17(2-6-18)14-22(26)24-9-11-27-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,25)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXIBVNGQJIHOA-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide |
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